sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid
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Overview
Description
The compound “sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid” is a complex chemical entity that likely exhibits unique properties due to its intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the diazenyl group: This can be achieved through the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Formation of the pyrazolyl group: This can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling of the two moieties: The two synthesized intermediates can be coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This could involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of each step.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The presence of multiple functional groups allows for selective oxidation or reduction reactions.
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the conditions used. For example, oxidation of the pyrazolyl group could yield a pyrazolone derivative.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its bioactive functional groups.
Industry: Use in the development of dyes, pigments, or catalysts.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets. For example:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate: A related compound with similar functional groups.
Chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid: Another related compound with a similar structure.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which may confer distinct reactivity and applications compared to similar compounds.
Properties
Molecular Formula |
C34H27CrN8NaO6 |
---|---|
Molecular Weight |
718.6 g/mol |
IUPAC Name |
sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/2C17H14N4O3.Cr.Na/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;;/h2-10,22H,1H3,(H,23,24);2-10,15H,1H3,(H,23,24);;/q;;;+1/p-1 |
InChI Key |
ZYGRTOVLRXHJKC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)O)[O-])C3=CC=CC=C3.[Na+].[Cr] |
Origin of Product |
United States |
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